(3beta,4beta)-Olean-12-ene-3,23-diol; 3beta,24-Dihydroxyolean-12-ene
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Overview
Description
The compound “(4S,6aR,6bS,8aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol” is a complex organic molecule characterized by multiple chiral centers and a polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the polycyclic structure through cyclization of linear precursors.
Functional Group Transformations: Introduction of hydroxymethyl and other functional groups through reactions such as oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Process Optimization: Scaling up the synthesis while maintaining control over reaction conditions to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl or aldehyde groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid, while reduction of a double bond could yield a saturated hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying stereochemistry and reaction mechanisms.
Biology
In biology, the compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting various molecular pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other polycyclic organic molecules with multiple chiral centers, such as steroids or terpenes.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(4S,6aR,6bS,8aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21?,22?,23?,24?,26-,27+,28-,29-,30-/m1/s1 |
InChI Key |
NTWLPZMPTFQYQI-DMACUXQZSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O)C)C)C1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |
Origin of Product |
United States |
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